molecular formula C11H16ClN B373744 6-Tert-butyl-3-chloro-2-methylaniline

6-Tert-butyl-3-chloro-2-methylaniline

Cat. No.: B373744
M. Wt: 197.7g/mol
InChI Key: OWDDGCUTBOBJQR-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-chloro-2-methylaniline is a substituted aniline derivative featuring a tert-butyl group at position 6, a chlorine atom at position 3, and a methyl group at position 2 on the aromatic ring. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 197.71 g/mol (calculated based on structural analogs). The tert-butyl group imparts steric bulk and lipophilicity, while the chlorine and methyl substituents influence electronic properties.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.7g/mol

IUPAC Name

6-tert-butyl-3-chloro-2-methylaniline

InChI

InChI=1S/C11H16ClN/c1-7-9(12)6-5-8(10(7)13)11(2,3)4/h5-6H,13H2,1-4H3

InChI Key

OWDDGCUTBOBJQR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1N)C(C)(C)C)Cl

Canonical SMILES

CC1=C(C=CC(=C1N)C(C)(C)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of 6-Tert-butyl-3-chloro-2-methylaniline with key analogs is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
6-Tert-butyl-3-chloro-2-methylaniline C₁₁H₁₆ClN 197.71 6-tert-butyl, 3-Cl, 2-CH₃ High lipophilicity, moderate basicity
2-Chloro-6-methylaniline C₇H₈ClN 141.60 2-Cl, 6-CH₃ Lower molecular weight, higher volatility
2-Chloro-4-tert-butyl-6-nitroaniline C₁₀H₁₃ClN₂O₂ 228.68 2-Cl, 4-tert-butyl, 6-NO₂ Reduced basicity due to nitro group
2-tert-Butyl-6-methylaniline C₁₁H₁₇N ~163.26 (estimated) 2-tert-butyl, 6-CH₃ Steric hindrance near amino group
Key Observations:
  • Molecular Weight : The tert-butyl group significantly increases molecular weight compared to simpler analogs like 2-Chloro-6-methylaniline.
  • Electronic Effects : Chlorine (electron-withdrawing) and methyl (electron-donating) substituents create a push-pull electronic environment, influencing reactivity in electrophilic substitution reactions.

Reactivity and Stability

  • Steric Effects: The tert-butyl group at position 6 in the target compound may hinder reactions at adjacent positions, unlike 2-tert-Butyl-6-methylaniline , where the tert-butyl is closer to the amino group.
  • Basicity: The nitro group in 2-Chloro-4-tert-butyl-6-nitroaniline reduces basicity of the amino group, whereas the target compound retains higher basicity due to the absence of strong electron-withdrawing groups.
  • Synthetic Utility : The chlorine atom in 6-Tert-butyl-3-chloro-2-methylaniline could facilitate further functionalization (e.g., cross-coupling reactions), similar to 2-Chloro-6-methylaniline .

Computational Insights

  • HOMO-LUMO Gaps : Indicative of kinetic stability.
  • Electron Density Distribution : Influences regioselectivity in reactions.
  • Thermochemical Data : Atomization energies and reaction enthalpies for stability comparisons.

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